1-(Benzylideneamino)parabanic Acid
CAS No.:
Cat. No.: VC20237147
Molecular Formula: C10H7N3O3
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N3O3 |
|---|---|
| Molecular Weight | 217.18 g/mol |
| IUPAC Name | 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione |
| Standard InChI | InChI=1S/C10H7N3O3/c14-8-9(15)13(10(16)12-8)11-6-7-4-2-1-3-5-7/h1-6H,(H,12,14,16)/b11-6+ |
| Standard InChI Key | QMHLKOIIYHZAID-IZZDOVSWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O |
| Canonical SMILES | C1=CC=C(C=C1)C=NN2C(=O)C(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(Benzylideneamino)parabanic acid is formally designated as 1-[(E)-benzylideneamino]imidazolidine-2,4,5-trione under IUPAC nomenclature . Its molecular formula, C₁₀H₇N₃O₃, corresponds to a molecular weight of 217.18 g/mol . The compound features a parabanic acid core (a 2,4,5-trioxoimidazolidine ring) substituted at the 1-position by a benzylideneamino group .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 42839-64-5 | |
| PubChem CID | 12235328 | |
| SMILES (Isomeric) | C1=CC=C(C=C1)/C=N/N2C(=O)C(=O)NC2=O | |
| InChIKey | QMHLKOIIYHZAID-IZZDOVSWSA-N |
Structural Analysis
The compound’s planar imidazolidinetrione ring is conjugated with the benzylidene moiety, creating a rigid, aromatic-rich framework. XLogP3 calculations indicate moderate lipophilicity (0.7), suggesting balanced solubility in polar aprotic solvents like DMSO and methanol . Hydrogen bonding capacity is defined by 1 donor and 4 acceptor sites, influencing its reactivity and crystalline solid-state behavior .
Synthesis and Manufacturing
Synthetic Route
The primary synthesis involves condensing benzaldehyde semicarbazone with oxalyl chloride in anhydrous diethyl ether under reflux. This two-step process achieves a yield of 74% and produces a white crystalline solid with a melting point of 205–207°C.
Reaction Conditions:
| Parameter | Specification | Source |
|---|---|---|
| Reflux Duration | 2–3 hours | |
| Solvent | Anhydrous diethyl ether | |
| Workup | Filtration and recrystallization |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in DMSO and methanol . Stability data are scarce, though供应商 recommend desiccation and protection from light to mitigate hydrolytic degradation .
Computed Properties (PubChem)
Applications and Research Findings
Pharmaceutical Intermediate
1-(Benzylideneamino)parabanic acid is a precursor to 1-amino-5-hydroxyhydantoin, which is further functionalized into nitrofuran antibiotics like 5-hydroxy-1-[(5-nitrofurfurylidene)amino]hydantoin. These derivatives show broad-spectrum activity against Gram-negative bacteria, including E. coli and Proteus spp..
Material Science
The compound’s conjugated system has been explored for optoelectronic applications, though peer-reviewed studies remain limited .
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